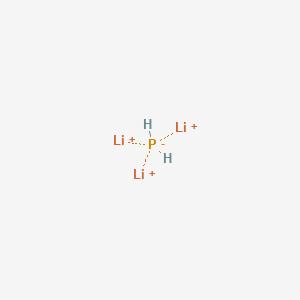
Lithium phosphide (Li3P)
説明
Lithium phosphide is an inorganic compound composed of lithium and phosphorus with the chemical formula Li3P. This dark-colored compound is formally the lithium salt of phosphine, consisting of lithium cations (Li+) and phosphide anions (P3−). It is known for its high reactivity toward air, making it hazardous to handle .
準備方法
Synthetic Routes and Reaction Conditions:
Heating Red Phosphorus and Lithium: One common method involves heating red phosphorus and lithium in an argon atmosphere. The reaction is as follows: [ 12 \text{Li} + \text{P}_4 \rightarrow 4 \text{Li}_3\text{P} ]
Reaction of Monolithium Phosphide and Lithium: Another method involves the reaction of monolithium phosphide with lithium: [ \text{LiP} + 2 \text{Li} \rightarrow \text{Li}_3\text{P} ]
Industrial Production Methods: Industrial production methods for lithium phosphide typically involve similar synthetic routes but on a larger scale, ensuring controlled environments to handle the compound’s reactivity .
化学反応の分析
Types of Reactions:
Reaction with Water: Lithium phosphide reacts with water to release phosphine gas: [ \text{Li}_3\text{P} + 3 \text{H}_2\text{O} \rightarrow 3 \text{LiOH} + \text{PH}_3 ]
Reaction with Acids: Lithium phosphide reacts with acids to produce phosphine and lithium ions.
Reaction with Non-metals: It reacts with non-metals such as oxygen, sulfur, and halogens.
Common Reagents and Conditions:
Water: Reacts at room temperature.
Acids: Typically strong acids like hydrochloric acid.
Non-metals: Reacts under controlled conditions to prevent hazardous outcomes.
Major Products:
Phosphine (PH3): A common product when reacting with water or acids.
Lithium Hydroxide (LiOH): Produced when reacting with water.
科学的研究の応用
Lithium phosphide has several scientific research applications, particularly in the fields of energy storage and materials science:
Energy Storage: It is used as a potential electrolyte for solid-state devices and in lithium-ion batteries due to its high ionic conductivity.
Sensors: Its superionic conductivity makes it useful in sensor applications.
Nanocomposites: Lithium phosphide is used in the development of high-performance lithium-ion battery anodes by confining ultrafine Li3P nanoclusters in porous carbon.
作用機序
Lithium phosphide acts primarily as a lithium-ion conductor. It reduces interface impedance and improves electrochemical kinetics in batteries. The compound facilitates the rapid transfer of lithium ions, enhancing the performance and stability of lithium-ion batteries .
類似化合物との比較
Lithium Nitride (Li3N): Another lithium compound with high ionic conductivity.
Lithium Arsenide (Li3As): A semi-metallic conductor with high electronic conductivity.
Sodium Phosphide (Na3P): Similar in structure but with sodium instead of lithium.
Magnesium Phosphide (Mg3P2): Contains magnesium instead of lithium.
Uniqueness: Lithium phosphide is unique due to its high stability up to 2.2 volts, making it suitable for higher voltage devices compared to lithium nitride, which decomposes below 0.5 volts . Its ability to form stable nanocomposites also sets it apart from other similar compounds .
特性
IUPAC Name |
trilithium;phosphanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Li.H2P/h;;;1H2/q3*+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAMEDSGNMSUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[PH2-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Li3P+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065232 | |
| Record name | Lithium phosphide (Li3P) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12057-29-3 | |
| Record name | Lithium phosphide (Li3P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium phosphide (Li3P) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium phosphide (Li3P) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trilithium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)

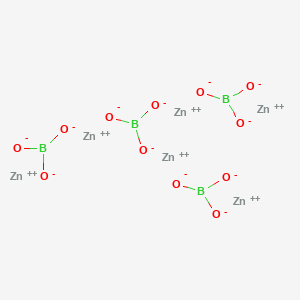







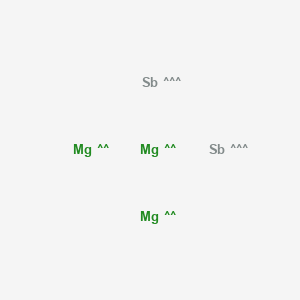
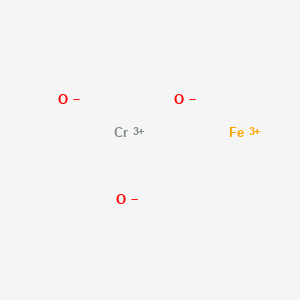
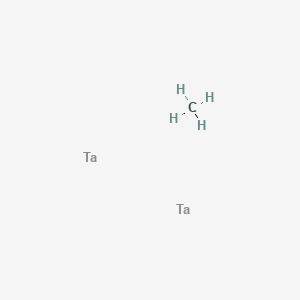
![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide](/img/structure/B3365178.png)
